5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . This compound is part of the indanone family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime typically involves the reaction of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-2H-naphthalen-1-one oxime
- 2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine
- Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
Uniqueness
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both chloro and methoxy substituents on the indanone ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(NZ)-N-(5-chloro-6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10-5-7-6(4-8(10)11)2-3-9(7)12-13/h4-5,13H,2-3H2,1H3/b12-9- |
InChI Key |
IJNQFDMOQHSTTL-XFXZXTDPSA-N |
Isomeric SMILES |
COC1=C(C=C2CC/C(=N/O)/C2=C1)Cl |
Canonical SMILES |
COC1=C(C=C2CCC(=NO)C2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.